molecular formula C10H7ClN2O2 B13654024 4-Chloro-5-methyl-3-nitroquinoline

4-Chloro-5-methyl-3-nitroquinoline

Cat. No.: B13654024
M. Wt: 222.63 g/mol
InChI Key: IPOCZZPOHHJVFM-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClN2O2 It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-3-nitroquinoline typically involves the nitration of 4-chloro-5-methylquinoline. One common method involves the reaction of 4-chloro-5-methylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-3-nitroquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-Chloro-5-methyl-3-aminoquinoline.

    Substitution: 4-(Substituted)-5-methyl-3-nitroquinoline.

    Oxidation: 4-Chloro-5-carboxy-3-nitroquinoline.

Scientific Research Applications

4-Chloro-5-methyl-3-nitroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a probe in studying biological processes involving quinoline derivatives.

    Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-3-nitroquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    5-Methylquinoline: Lacks the chloro and nitro groups, affecting its biological activity and chemical reactivity.

    3-Nitroquinoline: Lacks the chloro and methyl groups, influencing its pharmacological properties.

Uniqueness

4-Chloro-5-methyl-3-nitroquinoline is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-5-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-3-2-4-7-9(6)10(11)8(5-12-7)13(14)15/h2-5H,1H3

InChI Key

IPOCZZPOHHJVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC(=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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